Purpurogenone
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Overview
Description
Purpurogenone is a naphthoquinone compound produced by the fungus Penicillium purpurogenum. It is part of a broader class of quinones, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Purpurogenone is typically isolated from cultures of Penicillium purpurogenum. The fungus is grown under specific conditions that promote the production of this metabolite. The isolation process involves culturing the fungus, extracting the metabolites, and purifying this compound using chromatographic techniques .
Chemical Reactions Analysis
Purpurogenone, like other quinones, can undergo various chemical reactions, including:
Oxidation: Quinones are known to participate in redox reactions due to their ability to accept and donate electrons.
Reduction: Quinones can be reduced to hydroquinones under certain conditions.
Substitution: Quinones can undergo nucleophilic substitution reactions, where nucleophiles replace one of the quinone’s substituents.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Purpurogenone has several scientific research applications:
Mechanism of Action
The mechanism of action of purpurogenone involves its redox properties. As a quinone, it can participate in electron transfer reactions, which can disrupt cellular processes in microorganisms. This disruption can lead to the inhibition of bacterial and fungal growth. The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with cellular respiration and other essential metabolic processes .
Comparison with Similar Compounds
Purpurogenone is similar to other naphthoquinones, such as thysanone and xanthomegnin. it is unique in its specific structure and the particular biological activities it exhibits. Other similar compounds include:
Thysanone: A naphthopyrone with a quinone fused to a pyrone ring.
Xanthomegnin: Another naphthoquinone with distinct biological activities.
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
577-25-3 |
---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
6,7,9-trihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromen-10-one |
InChI |
InChI=1S/C14H12O5/c1-6-2-7-3-8-12(14(18)9(7)5-19-6)10(15)4-11(16)13(8)17/h3-6,15-17H,2H2,1H3 |
InChI Key |
WEFMSAPPYPKXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC3=C(C(=CC(=C3O)O)O)C(=O)C2=CO1 |
Origin of Product |
United States |
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